molecular formula C23H21N5O3S B5202054 N-[4-({[3-(benzylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide

N-[4-({[3-(benzylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide

Cat. No. B5202054
M. Wt: 447.5 g/mol
InChI Key: RGHNYOWRPSUSBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to N-[4-({[3-(benzylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide, often involves reactions with nitrogen nucleophiles to yield a variety of biologically active derivatives. These compounds have been studied for their antimalarial activity and characterized by their ADMET properties, indicating a potential for diverse biological activities (Fahim & Ismael, 2021).

Molecular Structure Analysis

Molecular docking studies and theoretical investigations provide insights into the molecular structure and electronic properties of sulfonamide derivatives. These studies reveal small energy affinity against various proteins, suggesting specific molecular interactions that contribute to their biological activity. Theoretical calculations have been employed to explore the electronic structure, indicating a tendency for electron transfer within the molecule, which could influence its reactivity and binding properties (Fahim & Ismael, 2021).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, leading to the formation of compounds with different biological activities. The reactivity investigation of these compounds has shown their capability to form derivatives with aminothiazole, aminooxazole, and other heterocyclic rings, contributing to their diverse chemical properties and potential therapeutic applications (Fahim & Ismael, 2021).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as molecular weight (MW) and c-LogP values, are crucial for understanding their pharmacokinetic profile. The synthesized sulfonamide compounds typically have MW less than 400 and c-LogP values between 2, indicating favorable properties for drug development. These properties are essential for predicting the compound's behavior in biological systems (Fahim & Ismael, 2021).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives are influenced by their molecular structure and the presence of functional groups. These properties determine the compound's reactivity, stability, and potential interactions with biological targets. Theoretical and experimental analyses have been utilized to understand these chemical properties better, providing insights into the compounds' mechanism of action and potential as therapeutic agents (Fahim & Ismael, 2021).

properties

IUPAC Name

N-[4-[[3-(benzylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-16(29)25-18-11-13-19(14-12-18)32(30,31)28-23-22(24-15-17-7-3-2-4-8-17)26-20-9-5-6-10-21(20)27-23/h2-14H,15H2,1H3,(H,24,26)(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHNYOWRPSUSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(3-(Benzylamino)quinoxalin-2-yl)sulfamoyl)phenyl)acetamide

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